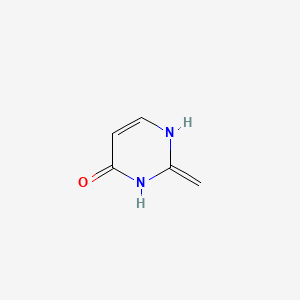
4(1H)-Pyrimidinone,2,3-dihydro-2-methylene-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring with a methylene group at the 2-position and a dihydro structure at the 2,3-positions. Pyrimidinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts such as Lewis acids or silica-supported solid acids .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro structure to a fully aromatic pyrimidinone.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: The methylene group at the 2-position can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.
Major Products:
Oxidation: Fully aromatic pyrimidinones.
Reduction: Saturated pyrimidinone derivatives.
Substitution: Functionalized pyrimidinones with various substituents at the 2-position
Scientific Research Applications
4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Imidazoles: Another class of heterocyclic compounds with similar biological activities.
Pyridazines: Compounds with a similar ring structure but different nitrogen atom positions.
Pyridazinones: Similar to pyrimidinones but with different substitution patterns
Uniqueness: 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- is unique due to its specific substitution pattern and the presence of a methylene group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
173258-44-1 |
|---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.116 |
IUPAC Name |
2-methylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3,6H,1H2,(H,7,8) |
InChI Key |
QQMLVBHPZKYZLA-UHFFFAOYSA-N |
SMILES |
C=C1NC=CC(=O)N1 |
Synonyms |
4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-7,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B576137.png)
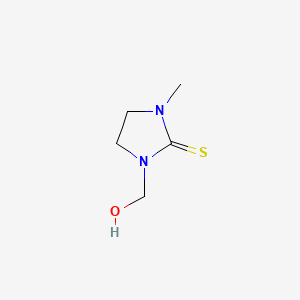
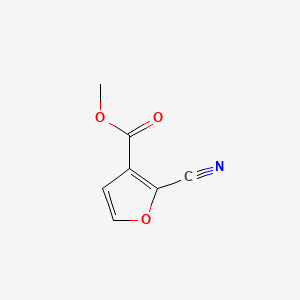
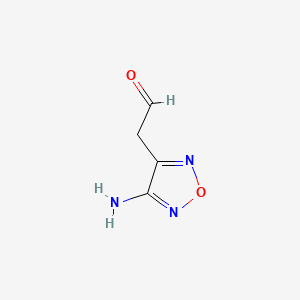

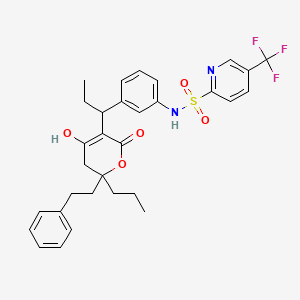
![5-Fluorouridine-[6-3H]](/img/structure/B576143.png)
![2-[(4R)-4-Methyl-2-oxido-1,2,3-oxathiazolidin-3-yl]pyridine](/img/structure/B576147.png)
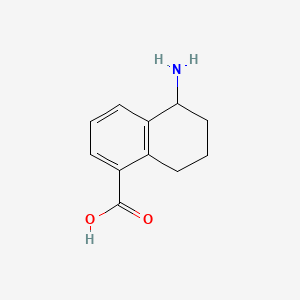
![7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine](/img/structure/B576155.png)
